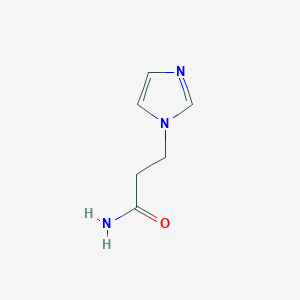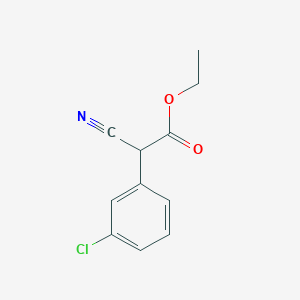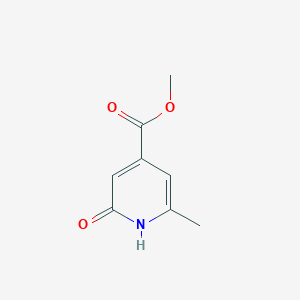
4-(3-Thienyl)isoquinoline
Descripción general
Descripción
“4-(3-Thienyl)isoquinoline” is a compound that belongs to the class of heterocyclic compounds. It has a molecular formula of C13H9NS . It has been studied for its various biological properties.
Synthesis Analysis
The synthesis of isoquinolines and isoquinoline N-oxides has been achieved via a Cu(I)-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives in water . This protocol was performed under simple and mild conditions without organic solvent, additives, or ligands .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring fused to a pyridine ring, forming benzo[c]pyridine . The molecular formula is C13H9NS .
Chemical Reactions Analysis
Alkaloids, such as “this compound”, are derived from amino acids or from transamination . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Physical And Chemical Properties Analysis
“this compound” has a melting point of 198-200°C . Its molecular weight is 211.282 Da .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Cascade Synthesis Approaches : A general methodology has been developed for the synthesis of thieno[3,2-c]isoquinolines using a cascade imination/intramolecular decarboxylative coupling, highlighting the versatility of thienyl-based substrates in producing these compounds efficiently with palladium catalysis (Pandey, Bhowmik, & Batra, 2013).
- Continuous Flow Synthesis for PARP-1 Inhibitors : An efficient multistep continuous flow synthesis has been developed for thieno[2,3-c]isoquinolin-5(4H)-one, a crucial scaffold for PARP-1 inhibitors, demonstrating the method's scalability and application in pharmacological contexts (Filipponi et al., 2014).
Pharmaceutical Applications
- Development of PARP Inhibitors : Thieno[2,3-c]isoquinolin-5(4H)-one derivatives have been explored for their potential as anti-ischemic agents through the inhibition of PARP1, indicating the compound's broader application in developing specific inhibitors for the PARP enzyme family (Maksimainen et al., 2020).
Antitumor Activity
- Novel tetrahydrobenzo[4′,5′]thieno[3′,2′:5,6]pyrimido[1,2-b]isoquinoline derivatives have been synthesized and evaluated for their antitumor activity against hepatocellular carcinoma and breast cancer cell lines, showing promising results and highlighting the therapeutic potential of these compounds (Mahmoud et al., 2018).
Material Science Applications
- Electron Accepting Polymers for Solar Cells : The synthesis and application of novel electron-withdrawing monomers based on thieno[2′,3′:5′,6′]pyrido[3,4-g]thieno[3,2-c]isoquinoline-5,11(4H,10H)-dione for all-polymer solar cells have been studied, indicating the utility of these structures in developing advanced materials for energy applications (Jung et al., 2014).
Safety and Hazards
Propiedades
IUPAC Name |
4-thiophen-3-ylisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NS/c1-2-4-12-10(3-1)7-14-8-13(12)11-5-6-15-9-11/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEHUZGCWUGZUKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC=C2C3=CSC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




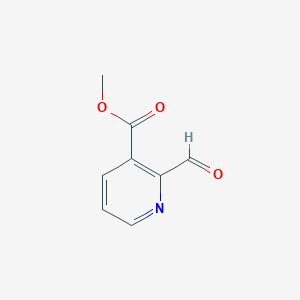
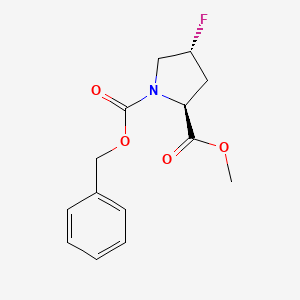

![Acetic acid, [4-nitro-3-(trifluoromethyl)phenoxy]-](/img/structure/B1315663.png)
![{4-[(3-Nitropyridin-2-yl)oxy]phenyl}amine](/img/structure/B1315671.png)

